2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
Description
2-((5-(4-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d]isoxazole moiety via a piperazine-acetyl spacer. The presence of the thioacetamide group enhances its ability to participate in hydrogen bonding and hydrophobic interactions, which may contribute to its biological activity .
Properties
IUPAC Name |
2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-19-15(25)11-28-18-21-20-17(29-18)24-8-6-23(7-9-24)16(26)10-13-12-4-2-3-5-14(12)27-22-13/h2-5H,6-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCJONAEYQMXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been known to exhibit a wide spectrum of biological activities and therapeutic potential. They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants.
Mode of Action
It’s known that the substitution of various groups on the isoxazole ring imparts different activity. The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, cell proliferation, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response.
Result of Action
Based on the known activities of similar compounds, it could potentially have effects such as reducing inflammation, inhibiting cell proliferation, killing or inhibiting the growth of microbes, inhibiting viral replication, modulating neuronal signaling, altering mood, and suppressing the immune response.
Biological Activity
The compound 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 498.58 g/mol. The compound features a complex structure that includes a benzo[d]isoxazole moiety, a piperazine ring, and a thiadiazole component, contributing to its unique biological activity.
The primary mechanism of action for this compound involves its affinity for dopamine D3 receptors . Binding to these receptors can lead to either activation or blockade, which is significant in the treatment of various neurological disorders. The dopamine D3 receptor plays a crucial role in regulating smooth muscle contraction in blood vessels and the lower urinary tract.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and isoxazole exhibit notable antimicrobial properties . For instance, certain compounds derived from the thiadiazole scaffold have demonstrated activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL . The presence of the benzo[d]isoxazole moiety may enhance this activity through synergistic effects.
Anticancer Potential
Studies have shown that compounds containing both isoxazole and thiadiazole rings can exhibit anticancer properties . For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, revealing significant inhibition rates compared to standard treatments like doxorubicin . Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance cytotoxicity.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties . For instance, isoxazole derivatives have shown selective inhibition of COX-2 enzymes, which are pivotal in inflammatory pathways .
Case Studies
Comparison with Similar Compounds
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1, )
This analogue replaces the benzo[d]isoxazole and piperazine-acetyl groups with a trichloroethylamine substituent. Key differences include:
- Molecular Weight : Compound 4.1 has a molecular weight of 383.69 g/mol (C12H13Cl3N4O2S), compared to the target compound’s higher molecular weight due to the benzo[d]isoxazole and piperazine components.
- Synthetic Challenges : Compound 4.1 forms co-crystals with its thioacetamide derivative (4.1a) but resists isolation in pure form, highlighting the instability of thioacetamide intermediates in such systems .
- Biological Relevance : While the target compound’s benzo[d]isoxazole moiety may confer neuroactivity (e.g., GABA modulation), Compound 4.1’s trichloroethyl group is associated with cytotoxic properties, as seen in related agrochemicals .
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives ()
These derivatives feature a benzamide group instead of the thioacetamide-N-methyl linkage. Notable distinctions include:
- Enzyme Inhibition : The benzamide derivatives exhibit acetylcholinesterase (AChE) inhibition (IC50 values: 0.8–12.3 µM), whereas the target compound’s benzo[d]isoxazole group may target different enzymes (e.g., kinases or GABA transaminases) .
- Synthetic Flexibility : The piperidin-1-yl ethylthio spacer allows for easier functionalization, whereas the piperazine-acetyl group in the target compound introduces steric constraints .
Analogues with Varied Substituents on the Piperazine Ring
N-Methyl-2-((5-(4-(2-(m-Tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide ()
This compound substitutes the benzo[d]isoxazole with an m-tolyloxy group, resulting in:
| Property | Target Compound | m-Tolyloxy Analogue (CAS 1105226-52-5) |
|---|---|---|
| Molecular Formula | C19H21N5O3S2 (estimated) | C18H23N5O3S2 |
| Molecular Weight | ~435.5 g/mol (estimated) | 421.5 g/mol |
| Key Functional Groups | Benzo[d]isoxazole | m-Tolyloxy |
| Potential Bioactivity | Neuroactivity (hypothetical) | Likely anti-inflammatory or antimicrobial |
The m-tolyloxy group enhances lipophilicity (logP ~2.8 vs.
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C19H21N5O3S2 | 435.5 | Benzo[d]isoxazole, thioacetamide | 2.2 |
| N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) | C12H13Cl3N4O2S | 383.69 | Trichloroethyl, phenyl | 3.5 |
| m-Tolyloxy Analogue (CAS 1105226-52-5) | C18H23N5O3S2 | 421.5 | m-Tolyloxy, thioacetamide | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
